molecular formula C6H13N B3272419 Allylpropylamine CAS No. 5666-21-7

Allylpropylamine

Cat. No.: B3272419
CAS No.: 5666-21-7
M. Wt: 99.17 g/mol
InChI Key: HUEPADWXXGLLSW-UHFFFAOYSA-N
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Description

Allylpropylamine: is an organic compound with the molecular formula C₆H₁₃N . It is a member of the amine family and is characterized by the presence of both an allyl group and a propyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Allylation of Propylamine: One common method for synthesizing allylpropylamine involves the allylation of propylamine. This reaction typically uses allyl chloride and propylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

    Reductive Amination: Another method involves the reductive amination of allyl aldehyde with propylamine. This reaction is catalyzed by a reducing agent such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and high yield. The use of continuous flow reactors and optimized reaction conditions ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allylpropylamine can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of saturated amines. This reaction typically uses reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl or propyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with metal catalysts.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Allylpropylamide, allylpropyl oxide.

    Reduction: Saturated amines such as propylamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Allylpropylamine is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology:

  • In biological research, this compound is used to study the effects of amines on cellular processes and enzyme activities.

Medicine:

  • This compound has potential applications in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

Industry:

  • In the industrial sector, this compound is used in the production of polymers, resins, and other chemical products.

Mechanism of Action

Molecular Targets and Pathways: Allylpropylamine exerts its effects primarily through interactions with enzymes and receptors in biological systems. It can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways and cellular functions. The exact mechanism of action depends on the specific application and target molecule.

Comparison with Similar Compounds

    Allylamine: Similar in structure but lacks the propyl group. Used in the synthesis of pharmaceuticals and polymers.

    Propylamine: Similar in structure but lacks the allyl group. Used in organic synthesis and as a chemical intermediate.

    Phenylpropylamine: Contains a phenyl group instead of an allyl group. Used in the synthesis of pharmaceuticals and as a precursor for other compounds.

Uniqueness: Allylpropylamine is unique due to the presence of both allyl and propyl groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

N-prop-2-enylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-3-5-7-6-4-2/h3,7H,1,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEPADWXXGLLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5666-21-7
Record name Allylpropyl amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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